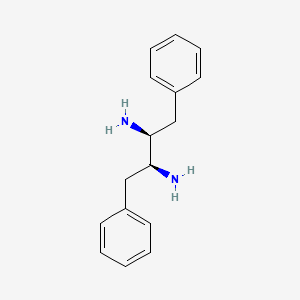

(2S,3S)-1,4-diphenylbutane-2,3-diamine

Description

(2S,3S)-1,4-Diphenylbutane-2,3-diamine is a chiral diamine featuring two phenyl groups at the 1- and 4-positions of a butane backbone and amine groups at the 2- and 3-positions. Its stereochemistry (2S,3S) imparts distinct conformational rigidity and enantioselective properties, making it valuable in asymmetric catalysis, pharmaceutical intermediates, and ligand design .

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(2S,3S)-1,4-diphenylbutane-2,3-diamine |

InChI |

InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m0/s1 |

InChI Key |

MAJWDNIRYJWIQU-HOTGVXAUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 1,4-diphenylbutane-2,3-dione using chiral catalysts or reducing agents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high selectivity and yield. These methods often employ engineered enzymes or microbial systems to catalyze the reduction of diketones or diols under mild conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or quinones.

Reduction: Further reduction can yield amines or alcohols.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions to form amides or imines.

Major Products

The major products formed from these reactions include diketones, quinones, amides, imines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1,4-diphenylbutane-2,3-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology

The compound is studied for its potential biological activity, including its role as a building block for biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and chiral recognition.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of polymers, resins, and other materials requiring chiral diamine components. Its applications extend to the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-1,4-diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (2S,3S)-1,4-diphenylbutane-2,3-diamine and related compounds:

Key Research Findings

Anti-HIV Activity of Cyclam Derivatives: Structurally related cyclam-polyamine conjugates (e.g., monosubstituted cyclam with pyridine or aminophenyl groups) exhibit anti-HIV-1 activity via metal coordination and viral entry inhibition .

Carboxylesterase Inhibition :

Electrophilic analogues like 1,4-dibromo-1,4-diphenylbutane-2,3-dione demonstrate carboxylesterase (CE) inhibition due to reactive carbonyl groups . In contrast, the nucleophilic amines of this compound may favor coordination-based mechanisms rather than covalent inhibition.

Catalytic and Ligand Applications: Bulky imino derivatives (e.g., 2,3-Bis(2,6-di-i-propylphenylimino)butane) are used to stabilize transition-metal catalysts in cross-coupling reactions . The chiral phenyl groups in this compound could similarly enhance enantioselectivity in asymmetric catalysis, though experimental validation is needed .

Pharmaceutical Relevance: N,N'-Dibenzylethylenediamine’s role in penicillin formulations underscores the importance of diamines in drug delivery .

Critical Analysis of Divergences

- Stereochemical Impact : The (2S,3S) configuration differentiates the compound from achiral analogues (e.g., 2,3-dimethylbenzene-1,4-diamine), which lack enantioselective utility .

- Functional Group Reactivity : Unlike electrophilic diones , the amine groups in the target compound favor coordination or hydrogen bonding, limiting direct bioactivity overlap.

- Thermal Stability: Sterically hindered imino derivatives (e.g., 2,3-Bis(2,6-di-i-propylphenylimino)butane) exhibit superior thermal stability compared to the target compound, which may require protective groups for high-temperature applications .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

(2S,3S)-1,4-diphenylbutane-2,3-diamine, commonly known as a chiral diamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18N2

- Molecular Weight : 254.33 g/mol

- IUPAC Name : this compound

The compound features two chiral centers, which contribute to its enantioselectivity and biological activity.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study published in Cancer Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase . The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against both Gram-positive and Gram-negative bacteria . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies

- Study on Anticancer Effects : A notable study involved treating human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability and increased apoptotic markers .

- Antimicrobial Testing : Another investigation evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It interferes with the cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Bacterial Cell Wall Disruption : Its structure allows it to penetrate bacterial membranes and inhibit essential enzymes involved in cell wall biosynthesis .

Data Summary Table

Q & A

Q. What are the key considerations for synthesizing (2S,3S)-1,4-diphenylbutane-2,3-diamine with high enantiomeric purity?

Synthesis requires stereoselective methods such as asymmetric catalytic hydrogenation or chiral auxiliary-mediated reactions. For example:

- Catalytic asymmetric hydrogenation : Use a chiral Rh or Ru catalyst (e.g., BINAP ligands) to reduce imine precursors .

- Resolution techniques : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

Key parameters: Reaction temperature (< 50°C), solvent polarity (e.g., THF or methanol), and catalyst loading (1–5 mol%). Purity is confirmed via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent).

Q. How can the stereochemistry of this compound be unambiguously confirmed?

A combination of techniques is required:

- X-ray crystallography : Provides definitive proof of absolute configuration.

- NMR spectroscopy : Compare and NMR data with literature for diastereomers. Vicinal coupling constants () in NMR can indicate relative stereochemistry.

- Optical rotation : Compare specific rotation () with known values for (2S,3S) vs. (2R,3R) enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its efficacy as a ligand in asymmetric catalysis?

The (2S,3S) configuration creates a rigid, C-symmetric environment, enhancing enantioselectivity in reactions like:

- Asymmetric aldol reactions : The diamine coordinates to metals (e.g., Cu or Zn), forming a chiral complex that directs substrate orientation.

- Hydrogenation : Steric effects from phenyl groups control access to prochiral faces of alkenes.

Example data :

| Reaction Type | Substrate | ee (%) | Conditions | Reference |

|---|---|---|---|---|

| Aldol | Acetophenone | 92 | Cu(OTf)₂, 0°C |

Contradictions in literature often arise from solvent effects (e.g., polar aprotic vs. nonpolar solvents altering transition-state stabilization).

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound-based systems?

Discrepancies may stem from:

- Impurity profiles : Trace metals in ligands or solvents (e.g., Pd in THF) can poison catalysts. ICP-MS analysis is recommended.

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility in moisture-sensitive reactions.

- Substrate scope limitations : Test multiple substrates (e.g., aryl vs. alkyl ketones) to identify selectivity trends.

Q. How can computational methods guide the design of derivatives of this compound for improved catalytic performance?

- DFT calculations : Model transition states to predict enantioselectivity (e.g., Gibbs free energy differences between diastereomeric pathways).

- Molecular docking : Simulate ligand-metal interactions to optimize steric/electronic effects.

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with catalytic activity .

Stability and Handling

Q. What are the best practices for storing this compound to prevent degradation?

- Storage conditions : Under inert gas (Ar/N₂) at −20°C in amber glass vials to avoid oxidation and photodegradation.

- Stability tests : Monitor via TLC or HPLC every 6 months. Degradation products (e.g., oxidized imines) appear as new peaks at Rf ≈ 0.4 (silica, ethyl acetate/hexane).

Q. How should researchers mitigate risks when handling this compound in air-sensitive reactions?

- Glovebox/Schlenk techniques : Use for weighing and transferring.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Contradiction Analysis

Q. Why do some studies report low enantioselectivity despite using this compound as a ligand?

Potential factors:

- Counterion effects : Triflate vs. chloride anions alter metal-ligand coordination geometry.

- Solvent polarity : Low-polarity solvents (e.g., toluene) may reduce transition-state discrimination.

- Substrate-Ligand mismatch : Bulky substrates (e.g., tert-butyl ketones) may sterically hinder optimal binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.